Perfluoro-1,2-bis(2-bromoethoxy)propane

Description

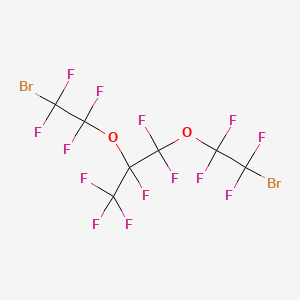

Perfluoro-1,2-bis(2-bromoethoxy)propane (CAS: C7Br2F14O2; molecular formula: C7Br2F14O2) is a halogenated perfluoropolyether with a molecular weight of 541.86 g/mol and a purity of 97.0% . It is commercially available as a specialty chemical, primarily used in synthesis and material science applications. The compound features a propane backbone fully substituted with fluorine atoms, with two 2-bromoethoxy substituents at the 1- and 2-positions. Its high fluorine content and bromine substituents contribute to unique reactivity and stability profiles, distinguishing it from other perfluorinated compounds.

Properties

IUPAC Name |

1,2-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Br2F14O2/c8-2(11,12)6(20,21)24-1(10,4(15,16)17)5(18,19)25-7(22,23)3(9,13)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLOEPLSWGIMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)Br)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Br2F14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-1,2-bis(2-bromoethoxy)propane typically involves the reaction of perfluorinated propane with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the bromoethoxy groups. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-1,2-bis(2-bromoethoxy)propane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethoxy groups can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The bromine atoms can be reduced to form corresponding hydroxy or alkoxy derivatives.

Oxidation Reactions: The compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted perfluorinated compounds, hydroxy derivatives, and oxidized products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Perfluoro-1,2-bis(2-bromoethoxy)propane has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Perfluoro-1,2-bis(2-bromoethoxy)propane involves its interaction with specific molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially altering their function. In medical applications, it may act as a carrier for drug molecules, enhancing their delivery and efficacy.

Comparison with Similar Compounds

Structural Analogues in the Perfluorinated Propane Family

Key structural analogues include:

Key Observations :

- Thermal Stability: Non-halogenated perfluoropolyethers (e.g., perfluoro-1-methoxy-2-ethoxypropane) exhibit decomposition at ~470 K in the presence of Lewis acids like iron oxide, forming metal fluorides . Brominated variants likely decompose at lower temperatures due to weaker C-Br bonds (bond dissociation energy ~276 kJ/mol vs. C-Cl ~339 kJ/mol) .

- Steric Effects : The bulky bromine atoms in this compound may hinder coordination in metal complexes compared to smaller substituents (e.g., methoxy or chlorine) observed in Ru-phosphine complexes .

Functional Group Comparisons

- Ether Linkages: this compound shares ether linkages with compounds like perfluoro-1,3-diethoxypropane.

- Halogen Diversity : Unlike iodine-substituted analogues (e.g., perfluoro-1,2-bis(2-iodoethoxy)propane), bromine offers a balance between reactivity and stability, avoiding the extreme photosensitivity of iodine .

Q & A

Q. Table 1. Key Analytical Parameters for Environmental Detection

| Technique | LOD (ng/L) | Matrix | Reference |

|---|---|---|---|

| LC-MS/MS (ESI-) | 0.1 | Surface Water | Pan et al. (2018) |

| GC-ECD | 5.0 | Soil/Sediment | ECHA (2019) |

Q. Table 2. Degradation Half-Lives Under Radical Conditions

| Radical System | pH | Half-Life (h) | Major Byproducts |

|---|---|---|---|

| Fe/SO | 3.0 | 2.5 | Fluorinated carboxylic acids |

| UV/HO | 7.0 | 6.8 | Brominated ethers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.